molecular formula C21H28N2O2 B5860908 1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine

1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine

Cat. No. B5860908
M. Wt: 340.5 g/mol
InChI Key: UNTAXTSZGDGXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine, also known as MDPH, is a psychoactive drug that belongs to the class of piperazine derivatives. It has been found to have potential therapeutic applications in the treatment of various neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research on MDPH are discussed in

Mechanism of Action

1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine acts as a serotonin receptor agonist and a dopamine receptor antagonist. It binds to the 5-HT1A, 5-HT2A, and 5-HT2C receptors and activates them, leading to the release of serotonin. It also binds to the D2 receptor and inhibits its activity, leading to a decrease in dopamine release.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of serotonin and decrease the levels of dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound has been shown to have anxiolytic and antidepressant effects in animal models. It also has neuroprotective effects and can help in the prevention of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and can be stored for a long time. However, this compound has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which limits its effectiveness in some experiments.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine. One direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail and identify new targets for drug development. Additionally, research can be conducted to optimize the synthesis method for this compound and improve its solubility and stability. Finally, studies can be conducted to evaluate the safety and toxicity of this compound in animal models.

Synthesis Methods

1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine can be synthesized by the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields this compound as a white crystalline solid.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has been found to have potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been found to have neuroprotective effects and can help in the prevention of neurodegenerative diseases.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-17-6-4-5-7-19(17)16-23-12-10-22(11-13-23)15-18-8-9-20(24-2)21(14-18)25-3/h4-9,14H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTAXTSZGDGXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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